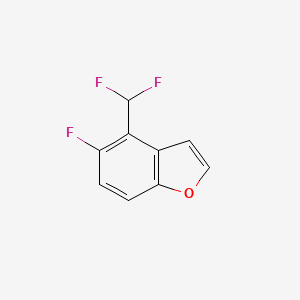
4-(Difluoromethyl)-5-fluorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with difluoromethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzofuran derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-fluorobenzofuran may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
4-(Difluoromethyl)-5-fluorobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluorobenzofuran involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to specific targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)ornithine: Contains a difluoromethyl group but differs in the overall structure.
Uniqueness
4-(Difluoromethyl)-5-fluorobenzofuran is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzofuran ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H5F3O |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4,9H |
InChI Key |
VRNXHIOVPITHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















